molecular formula C11H13ClO B3058253 2-Chloro-1-(2,5-dimethylphenyl)propan-1-one CAS No. 88632-72-8

2-Chloro-1-(2,5-dimethylphenyl)propan-1-one

Cat. No.: B3058253
CAS No.: 88632-72-8
M. Wt: 196.67 g/mol
InChI Key: WJDFCWSMCKCWEU-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,5-dimethylphenyl)propan-1-one is an organic compound with the molecular formula C11H13ClO It is a chlorinated ketone that features a 2,5-dimethylphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,5-dimethylphenyl)propan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

2,5-dimethylbenzene+chloroacetyl chlorideAlCl3This compound\text{2,5-dimethylbenzene} + \text{chloroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 2,5-dimethylbenzene+chloroacetyl chlorideAlCl3​​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,5-dimethylphenyl)propan-1-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Carried out in solvents such as ethanol or tetrahydrofuran (THF) under an inert atmosphere.

    Oxidation: Conducted in aqueous or organic solvents with the oxidizing agent.

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives such as 2-amino-1-(2,5-dimethylphenyl)propan-1-one.

    Reduction: Formation of 2-chloro-1-(2,5-dimethylphenyl)propan-1-ol.

    Oxidation: Formation of this compound derivatives with oxidized methyl groups.

Scientific Research Applications

2-Chloro-1-(2,5-dimethylphenyl)propan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological disorders.

    Material Science: Utilized in the preparation of advanced materials with specific properties, such as polymers and nanocomposites.

    Biological Studies: Employed in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,5-dimethylphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,4-dimethylphenyl)propan-1-one
  • 1-(2,5-Dichlorophenyl)-1-propanone
  • 2-Chloro-1-(2,5-dimethylphenyl)ethanone

Uniqueness

2-Chloro-1-(2,5-dimethylphenyl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of a chlorine atom on the propanone backbone

Properties

IUPAC Name

2-chloro-1-(2,5-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-7-4-5-8(2)10(6-7)11(13)9(3)12/h4-6,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDFCWSMCKCWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395981
Record name 2-Chloro-1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88632-72-8
Record name 2-Chloro-1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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